molecular formula C17H18N2O5S2 B1212804 ETHYL 2-{[5-CYANO-2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3-DIHYDRO-1,3-THIAZIN-6-YL]SULFANYL}ACETATE

ETHYL 2-{[5-CYANO-2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3-DIHYDRO-1,3-THIAZIN-6-YL]SULFANYL}ACETATE

Cat. No.: B1212804
M. Wt: 394.5 g/mol
InChI Key: WQUZEDLZKAXQDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-{[5-CYANO-2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3-DIHYDRO-1,3-THIAZIN-6-YL]SULFANYL}ACETATE is a complex organic compound with a unique structure that includes a thiazine ring, cyano group, and dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[5-CYANO-2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3-DIHYDRO-1,3-THIAZIN-6-YL]SULFANYL}ACETATE typically involves multiple steps. One common method includes the condensation of ethyl cyanoacetate with an appropriate aldehyde, followed by cyclization and thiazine ring formation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[5-CYANO-2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3-DIHYDRO-1,3-THIAZIN-6-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction can produce simpler derivatives .

Scientific Research Applications

ETHYL 2-{[5-CYANO-2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3-DIHYDRO-1,3-THIAZIN-6-YL]SULFANYL}ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-{[5-CYANO-2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3-DIHYDRO-1,3-THIAZIN-6-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The cyano group and thiazine ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Properties

Molecular Formula

C17H18N2O5S2

Molecular Weight

394.5 g/mol

IUPAC Name

ethyl 2-[[5-cyano-2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,3-thiazin-6-yl]sulfanyl]acetate

InChI

InChI=1S/C17H18N2O5S2/c1-4-24-14(20)9-25-17-11(8-18)15(21)19-16(26-17)10-5-6-12(22-2)13(7-10)23-3/h5-7,16H,4,9H2,1-3H3,(H,19,21)

InChI Key

WQUZEDLZKAXQDZ-UHFFFAOYSA-N

SMILES

CCOC(=O)CSC1=C(C(=O)NC(S1)C2=CC(=C(C=C2)OC)OC)C#N

Canonical SMILES

CCOC(=O)CSC1=C(C(=O)NC(S1)C2=CC(=C(C=C2)OC)OC)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-{[5-CYANO-2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3-DIHYDRO-1,3-THIAZIN-6-YL]SULFANYL}ACETATE
Reactant of Route 2
ETHYL 2-{[5-CYANO-2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3-DIHYDRO-1,3-THIAZIN-6-YL]SULFANYL}ACETATE
Reactant of Route 3
ETHYL 2-{[5-CYANO-2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3-DIHYDRO-1,3-THIAZIN-6-YL]SULFANYL}ACETATE
Reactant of Route 4
ETHYL 2-{[5-CYANO-2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3-DIHYDRO-1,3-THIAZIN-6-YL]SULFANYL}ACETATE
Reactant of Route 5
ETHYL 2-{[5-CYANO-2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3-DIHYDRO-1,3-THIAZIN-6-YL]SULFANYL}ACETATE
Reactant of Route 6
ETHYL 2-{[5-CYANO-2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3-DIHYDRO-1,3-THIAZIN-6-YL]SULFANYL}ACETATE

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